molecular formula C18H14O3 B14235169 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid CAS No. 251570-82-8

3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid

Cat. No.: B14235169
CAS No.: 251570-82-8
M. Wt: 278.3 g/mol
InChI Key: KCQLGLQQAZLWTF-UHFFFAOYSA-N
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Description

3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a phenylacryloyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(2-Phenylacryloyl)phenylboronic acid with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the expression of genes related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenylacryloyl group allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and materials science.

Properties

CAS No.

251570-82-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3-[4-(2-phenylprop-2-enoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H14O3/c1-13(15-5-3-2-4-6-15)18(21)16-10-7-14(8-11-16)9-12-17(19)20/h2-12H,1H2,(H,19,20)

InChI Key

KCQLGLQQAZLWTF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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